(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
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Overview
Description
“(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 141774-68-7 . It has a molecular weight of 234.3 and its IUPAC name is benzyl (2S)-2-(aminomethyl)-1-pyrrolidinecarboxylate . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H18N2O2 . The InChI Code is 1S/C13H18N2O2/c14-9-12-7-4-8-15 (12)13 (16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 370.5±25.0 °C at 760 mmHg . The flash point is 177.9±23.2 °C . The compound has a LogP value of 1.12, indicating its lipophilicity .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including their derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are widely utilized in medicinal chemistry due to their versatile biological activities. The saturation and sp3-hybridization of the pyrrolidine scaffold allow for efficient exploration of pharmacophore space, contributing significantly to stereochemistry and three-dimensional (3D) coverage of molecules. This review highlights the importance of pyrrolidine and its derivatives in the design of biologically active compounds, discussing the influence of steric factors, structure–activity relationships (SAR), and the potential for new drug candidates with varied biological profiles (Li Petri et al., 2021).
Functional Chemical Groups in CNS Drugs
Pyrrolidine Alkaloid Biosynthesis in Senecioneae
The evolution of pyrrolizidine alkaloid biosynthesis in plants, particularly within the Senecioneae tribe, demonstrates the biochemical diversity and defensive capabilities of these compounds. Homospermidine synthase is identified as a key enzyme in synthesizing the first specific intermediate of pyrrolizidine alkaloids. This research provides insights into the genetic origins and diversification of pyrrolizidine alkaloids, which could indirectly relate to the study of similar compounds like “(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” (Langel, Ober, & Pelser, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of various bioactive molecules, suggesting that the specific targets may vary depending on the final compound synthesized .
Mode of Action
As a building block, its role in the final bioactive compound can vary widely. It may interact with its targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in chemical reactions .
Biochemical Pathways
It has been used in the synthesis of imidazo[1,2-b]pyridazine derivatives, which are potent ikkβ inhibitors, and carborane derivatives, which are potential d2 receptor antagonists . These suggest that it may be involved in pathways related to inflammation and neurotransmission, respectively.
Result of Action
The compounds it helps synthesize, such as ikkβ inhibitors and d2 receptor antagonists, could have significant effects on cellular signaling and neurotransmission .
Properties
IUPAC Name |
benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGRCKNDDGCZPV-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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